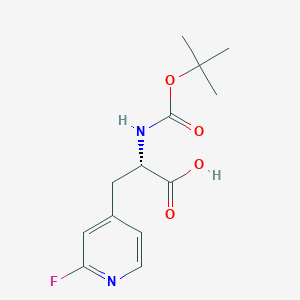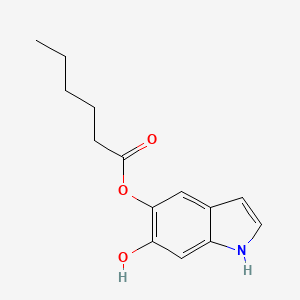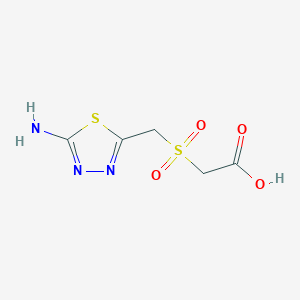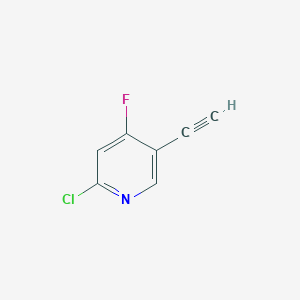![molecular formula C4H10N2O3 B15218759 [1-(2-Hydroxyethyl)hydrazinyl]acetic acid CAS No. 125697-89-4](/img/structure/B15218759.png)
[1-(2-Hydroxyethyl)hydrazinyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid typically involves the reaction of ethyl hydrazinoacetate with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{Ethyl hydrazinoacetate} + \text{Ethylene oxide} \rightarrow \text{2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl acetate
- Ethyl hydrazinoacetate
- 2-(4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl)acetic acid
Uniqueness
2-(1-(2-Hydroxyethyl)hydrazinyl)acetic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
125697-89-4 |
|---|---|
Molecular Formula |
C4H10N2O3 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
2-[amino(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C4H10N2O3/c5-6(1-2-7)3-4(8)9/h7H,1-3,5H2,(H,8,9) |
InChI Key |
MQUAXHHLUPIHGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(pyren-1-ylmethylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15218703.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)



![4-[2-(Ethylsulfanyl)ethoxy]-N-(phthalazin-6-yl)benzene-1-sulfinamide](/img/structure/B15218732.png)


![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)

